1-Ethylcyclohexyl 3-oxobutanoate
Description
1-Ethylcyclohexyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid (acetoacetic acid), featuring a 1-ethylcyclohexyl group as the ester substituent. The 1-ethylcyclohexyl moiety introduces steric bulk and lipophilicity, which may influence solubility, stability, and reactivity compared to simpler alkyl esters like ethyl or tert-butyl 3-oxobutanoate .
Properties
CAS No. |
15780-56-0 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(1-ethylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C12H20O3/c1-3-12(7-5-4-6-8-12)15-11(14)9-10(2)13/h3-9H2,1-2H3 |
InChI Key |
AOJQJEGJPJOEOG-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1)OC(=O)CC(=O)C |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs include ethyl 3-oxobutanoate, tert-butyl 3-oxobutanoate, cyclohexyl 3-oxobutanoate, and propyl/isopropyl 3-oxobutanoate. A comparative analysis is outlined below:
*Estimated properties based on structural analogs.
Reactivity and Stability
- Steric Effects : The 1-ethylcyclohexyl group in the target compound likely reduces nucleophilic attack at the ester carbonyl, enhancing stability compared to ethyl or methyl esters .
- Solubility : Ethyl and methyl esters exhibit higher water solubility, while 1-ethylcyclohexyl and tert-butyl derivatives are more lipophilic, favoring organic solvents .
- Hydrolysis: Ethyl 3-oxobutanoate undergoes rapid enzymatic hydrolysis, whereas bulkier esters like tert-butyl resist hydrolysis under mild conditions .
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